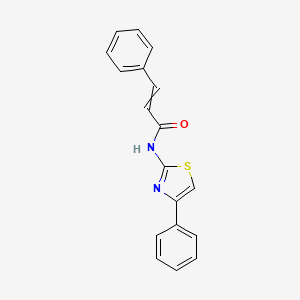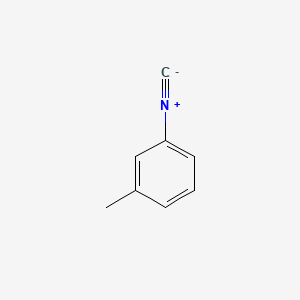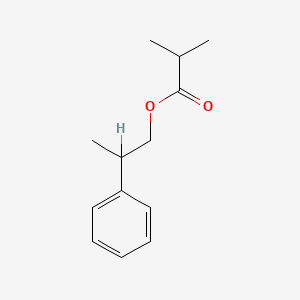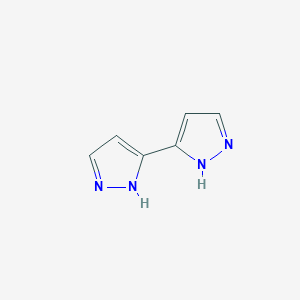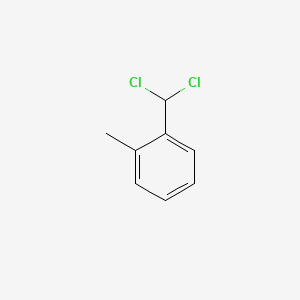
(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Descripción general
Descripción
(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as 3,5-dichloro-2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanone, is an organic compound with a molecular weight of 282.08 g/mol. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 56-57°C. It is synthesized from the reaction of 3,5-dichlorophenol and 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenylmethanol. This compound has a wide range of applications in the scientific research field, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments are discussed in
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explores the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing an environmentally friendly approach with higher yields and shorter reaction times. The synthesized compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. This research highlights the compound's potential in developing new therapeutic agents for inflammation and bacterial infections (Ravula et al., 2016).
Formulation Development for Poorly Water-Soluble Compounds
Another study by Burton et al. (2012) focuses on developing a suitable formulation for a poorly water-soluble compound intended for arrhythmia treatment. The study emphasizes the importance of solubilized, precipitation-resistant formulations to achieve higher plasma concentrations, crucial for early toxicological and clinical evaluations (Burton et al., 2012).
Molecular Structure and Antimicrobial Activity
Sivakumar et al. (2021) delve into the molecular structure, spectroscopic, and quantum chemical studies of a pyrazole derivative, including its antimicrobial activity. The research underscores the compound's potential as an antimicrobial agent, providing insights into its molecular interactions and stability (Sivakumar et al., 2021).
Synthesis and Anticancer Activities
Katariya et al. (2021) synthesized novel oxazole clubbed pyridyl-pyrazolines, evaluated for their anticancer and antimicrobial properties. The study suggests the compounds' significant biological activities, offering a promising avenue for developing new pharmaceutical agents (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
It is known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
It is known that compounds with similar structures can have potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJWIRUEYCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643954 | |
| Record name | (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898763-78-5 | |
| Record name | (3,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




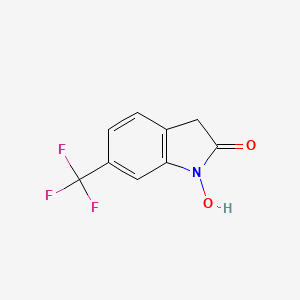
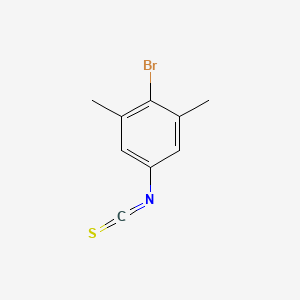

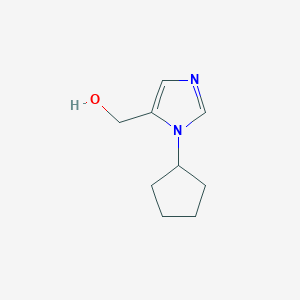

![{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine](/img/structure/B1614260.png)

![1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B1614263.png)
